Heptachlor 10 microg/mL in Cyclohexane

Description

Historical Trajectory of Heptachlor (B41519) in Environmental Science Research

First introduced as a contact insecticide in 1952, heptachlor saw widespread use in agriculture to protect crops like corn and small grains from soil insects and termites. cdc.govepa.gov It was also utilized for termite control in homes and other buildings. britannica.comepa.gov The insecticidal properties of heptachlor were first identified in 1946 as a component of technical chlordane. orst.edu

The turning point in the scientific understanding of heptachlor came with growing concerns about its environmental and health impacts. In 1962, Rachel Carson's influential book, Silent Spring, questioned the safety of heptachlor and other chlorinated insecticides, bringing their potential dangers to public attention. wikipedia.orgundp.org Subsequent research confirmed that heptachlor and its more stable breakdown product, heptachlor epoxide, are persistent in the environment and can accumulate in the food chain. epa.govcdc.gov

This led to significant regulatory action. In 1974, the U.S. Environmental Protection Agency (EPA) initiated the cancellation of most registered uses of heptachlor due to its potential cancer risk and its tendency to persist and bioaccumulate. cdc.govepa.gov By 1988, the commercial sale of heptachlor was banned in the United States, with its use severely restricted to specific applications such as controlling fire ants in underground power transformers. epa.govorst.edu

The following table provides a timeline of key events in the history of heptachlor:

| Year | Event |

| 1946 | Heptachlor first isolated from technical chlordane. orst.edu |

| 1952 | Heptachlor first registered for use as an insecticide in the United States. cdc.govepa.gov |

| 1953-1974 | Widespread use as a soil and seed treatment for various crops. cdc.gov |

| 1962 | Rachel Carson's Silent Spring raises concerns about the safety of chlorinated insecticides. wikipedia.orgundp.org |

| 1974 | The U.S. EPA proposes the cancellation of most heptachlor uses. cdc.govepa.gov |

| 1988 | Commercial sale of heptachlor is banned in the United States. epa.gov |

Significance of Heptachlor as a Persistent Organic Pollutant (POP) in Contemporary Research Paradigms

Heptachlor is recognized globally as a Persistent Organic Pollutant (POP), a class of toxic chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and pose a threat to human health and the environment. epd.gov.hkwikipedia.orgepa.gov Due to these characteristics, heptachlor was listed as one of the initial 12 POPs, often referred to as the "dirty dozen," targeted for reduction and elimination under the Stockholm Convention on Persistent Organic Pollutants. epd.gov.hkpops.intipen.org

The persistence of heptachlor is notable, with a half-life that can extend for years in soil. wikipedia.orgwho.int It has low water solubility and high lipid solubility, which facilitates its bioaccumulation in the fatty tissues of animals and humans. wikipedia.orgpops.int This biomagnification leads to increasing concentrations at higher trophic levels of the food chain. cdc.gov Heptachlor can also undergo long-range transport via wind and water currents, resulting in its presence in ecosystems far from its original point of use. wikipedia.orgepa.gov

In the environment and in biological systems, heptachlor is readily oxidized to form heptachlor epoxide, a more stable and often more toxic compound. cdc.govca.gov Heptachlor epoxide is the form most commonly detected in environmental samples and in the tissues of living organisms. ca.gov Research has shown that heptachlor is highly toxic to fish, birds, and other wildlife. epa.govpops.int It is classified as a possible human carcinogen. wikipedia.orgepa.gov

The table below summarizes the key properties of Heptachlor as a POP:

| Property | Description |

| Persistence | Resistant to degradation, with a long half-life in soil and other environmental compartments. wikipedia.orgwho.int |

| Bioaccumulation | Accumulates in the fatty tissues of living organisms due to its high lipid solubility. wikipedia.orgpops.int |

| Biomagnification | Concentration increases in organisms at successively higher levels in the food chain. cdc.gov |

| Long-Range Transport | Can be transported by wind and water, leading to global distribution. wikipedia.orgepa.gov |

| Toxicity | Poses risks to wildlife and is classified as a possible human carcinogen. wikipedia.orgpops.intepa.gov |

Methodological Context of "10 microg/mL in Cyclohexane" as a Research Standard in Analytical Chemistry

The formulation "Heptachlor 10 microg/mL in Cyclohexane" represents a certified reference material used as a standard in analytical chemistry. lgcstandards.comcymitquimica.com These standards are crucial for the accurate identification and quantification of heptachlor in various environmental and biological samples. The precise concentration of 10 micrograms per milliliter allows for the calibration of analytical instruments and the validation of analytical methods. labkings.com

Cyclohexane (B81311) is a common organic solvent used in the analysis of nonpolar compounds like heptachlor. Its properties make it a suitable medium for dissolving heptachlor and for use in analytical techniques such as gas chromatography (GC). semanticscholar.org Gas chromatography, often coupled with an electron capture detector (ECD) or a mass spectrometer (MS), is a primary method for detecting and measuring trace amounts of organochlorine pesticides like heptachlor and its epoxide. who.intnih.gov

The use of a standardized solution ensures the reliability and comparability of analytical results across different laboratories and studies. This is essential for monitoring environmental contamination, assessing human exposure, and enforcing regulatory limits for POPs. The availability of such standards from accredited sources ensures their quality and traceability, which are fundamental principles of modern analytical science. lgcstandards.comlabkings.com

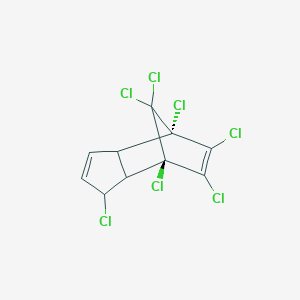

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5Cl7 |

|---|---|

Molecular Weight |

373.3 g/mol |

IUPAC Name |

(1S,7R)-1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]deca-3,8-diene |

InChI |

InChI=1S/C10H5Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H/t3?,4?,5?,8-,9+/m0/s1 |

InChI Key |

FRCCEHPWNOQAEU-ACYKITACSA-N |

Isomeric SMILES |

C1=CC(C2C1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Analytical Methodologies for Heptachlor Detection and Quantification

Chromatographic Techniques for Heptachlor (B41519) and its Metabolites in Environmental and Biological Matrices

Gas chromatography (GC) stands as the principal analytical technique for the determination of heptachlor and its degradation products. nih.govcdc.gov The choice of detector and specific chromatographic conditions are critical for achieving optimal performance, especially when dealing with trace-level concentrations found in environmental and biological samples.

Gas Chromatography-Electron Capture Detection (GC-ECD) Optimization for Trace Heptachlor

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a well-established and highly sensitive method for the analysis of halogenated compounds like heptachlor. thermofisher.comlabrulez.com The ECD's inherent selectivity for electrophilic functional groups, such as the chlorine atoms in heptachlor, allows for detection at very low levels, often in the picogram range. gcms.cz

Optimization of GC-ECD methods is crucial for enhancing sensitivity and resolution. Key parameters that are typically optimized include the injector type, carrier gas flow rate, column temperature program, and detector temperature. The use of a Programmed Temperature Vaporizing (PTV) or split/splitless (SSL) injector can significantly improve detection limits by allowing for the injection of larger sample volumes. thermofisher.comnih.gov For instance, injecting higher volumes of a sample, such as 20 microliters, can lead to a notable improvement in the limits of detection (LODs). nih.gov

Modern GC systems often employ dual-column setups with columns of different polarities to confirm the identity of the detected analytes and avoid misidentification due to co-eluting compounds. newtowncreek.infotdi-bi.com The temperature program of the GC oven is carefully ramped to ensure the separation of heptachlor from other organochlorine pesticides and matrix interferences. thermofisher.com

Table 1: Optimized GC-ECD Parameters for Trace Heptachlor Analysis

| Parameter | Optimized Condition | Rationale |

| Injector Type | Split/Splitless (SSL) or PTV | Allows for large volume injection, enhancing sensitivity. thermofisher.comnih.gov |

| Injection Volume | 1-20 µL | Higher volumes improve detection limits. thermofisher.comnih.gov |

| Carrier Gas | Helium or Nitrogen | Constant flow ensures reproducible retention times. thermofisher.com |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5MS) | Provides high resolution for complex mixtures. thermofisher.comnih.gov |

| Oven Program | Temperature ramping | Optimizes separation of analytes. thermofisher.com |

| Detector | Electron Capture Detector (ECD) | High sensitivity and selectivity for halogenated compounds. thermofisher.comlabrulez.com |

| Detector Temp. | 300-320 °C | Prevents condensation of analytes and reduces contamination. thermofisher.com |

Research has demonstrated that with proper optimization, GC-ECD can achieve LODs in the sub-ppb range for heptachlor in various matrices, with recoveries typically ranging from 72% to 87%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS and GC-MS) Applications for Heptachlor and Metabolite Speciation

While GC-ECD offers excellent sensitivity, Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) provide unparalleled specificity and are considered confirmatory techniques. nih.govcdc.gov GC-MS allows for the identification of heptachlor and its metabolites, such as heptachlor epoxide, based on their unique mass spectra. nih.govoup.com

For complex matrices, tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity by monitoring specific precursor-to-product ion transitions, which significantly reduces background noise and matrix interferences. usda.govresearchgate.net This is particularly important for the accurate quantification of heptachlor metabolites in biological samples like adipose tissue, blood, and serum. nih.govresearchgate.net Negative Chemical Ionization (NCI) is an ionization technique often employed in GC-MS for the analysis of electrophilic compounds like heptachlor, as it can provide increased sensitivity compared to standard electron ionization (EI). nih.gov

The speciation of heptachlor metabolites, such as heptachlor-exo-epoxide (B7800223) and heptachlor-endo-epoxide, is readily achievable with GC-MS, allowing for a more comprehensive understanding of heptachlor's metabolic fate in biological systems. nih.gov

Table 2: GC-MS and GC-MS/MS Applications for Heptachlor Analysis

| Application | Technique | Key Advantages |

| Confirmation of Identity | GC-MS | Provides structural information through mass spectra. nih.govnih.gov |

| Trace Quantification | GC-MS/MS | High selectivity and sensitivity, reduces matrix effects. usda.govresearchgate.net |

| Metabolite Speciation | GC-MS | Differentiates between various heptachlor metabolites. nih.govoup.com |

| Enhanced Sensitivity | GC-MS (NCI) | Increases sensitivity for electrophilic compounds. nih.gov |

High-Resolution Gas Chromatography (HRGC) for Isomer Separation and Trace Analysis

High-Resolution Gas Chromatography (HRGC), which utilizes long and narrow-bore capillary columns, provides superior separation efficiency compared to conventional GC. This enhanced resolution is critical for separating heptachlor from its isomers and other closely related organochlorine pesticides that may co-elute on standard columns. caslab.com

The use of HRGC coupled with a high-resolution mass spectrometer (HRMS) can achieve extremely low detection limits, often in the picogram per gram (pg/g) range. nih.gov Isotope dilution methods, where a known amount of a labeled internal standard (e.g., 13C-labeled heptachlor) is added to the sample, can be used with HRGC-HRMS to achieve highly accurate and precise quantification, with recoveries often ranging from 77.3% to 114.5%. nih.gov This approach is particularly valuable for the trace analysis of heptachlor in complex environmental matrices like soil. nih.gov

Sample Preparation and Extraction Protocols Utilizing Cyclohexane (B81311) for Heptachlor Analysis

The effectiveness of any chromatographic analysis is heavily dependent on the sample preparation and extraction protocol. The primary goal is to efficiently isolate heptachlor and its metabolites from the sample matrix while removing interfering substances. Cyclohexane is a commonly used solvent in these procedures due to its ability to dissolve nonpolar compounds like heptachlor.

Liquid-Liquid Extraction (LLE) Methodologies for Aqueous Samples

Liquid-liquid extraction (LLE) is a conventional and widely used technique for extracting organochlorine pesticides from aqueous samples such as drinking water and wastewater. researchgate.netmdpi.com The method involves partitioning the analytes between the aqueous sample and an immiscible organic solvent.

In a typical LLE procedure for heptachlor, a measured volume of the water sample is shaken with an organic solvent, such as a mixture of hexane (B92381) and dichloromethane. mdpi.comresearchgate.net After extraction, the organic layer containing the heptachlor is separated, dried (often using anhydrous sodium sulfate), and concentrated before analysis. mdpi.com Cyclohexane can be used in the final reconstitution step to ensure compatibility with the GC system. mdpi.com The efficiency of LLE can be influenced by factors such as the solvent-to-sample ratio, pH of the aqueous sample, and the number of extraction steps.

Table 3: Typical LLE Protocol for Heptachlor in Aqueous Samples

| Step | Procedure | Purpose |

| 1. Sample Collection | Collect 1 L of water sample in a glass container. | Ensure representative sample. |

| 2. Extraction | Add organic solvent (e.g., dichloromethane/hexane) and shake vigorously. | Transfer heptachlor from aqueous to organic phase. mdpi.comresearchgate.net |

| 3. Phase Separation | Allow layers to separate and collect the organic layer. | Isolate the heptachlor-containing solvent. |

| 4. Drying | Pass the organic extract through anhydrous sodium sulfate. | Remove residual water. mdpi.com |

| 5. Concentration | Evaporate the solvent to a small volume (e.g., 1 mL). | Concentrate the analyte for improved detection. |

| 6. Reconstitution | Re-dissolve the residue in cyclohexane. | Prepare the sample for GC injection. mdpi.com |

Solid-Phase Extraction (SPE) Techniques for Environmental Sample Concentration and Clean-up

Solid-phase extraction (SPE) has become an increasingly popular alternative to LLE due to its lower solvent consumption, higher sample throughput, and potential for automation. weber.huthermofisher.com SPE involves passing a liquid sample through a cartridge containing a solid sorbent that retains the analytes of interest. The analytes are then eluted with a small volume of an organic solvent.

For heptachlor analysis, reversed-phase sorbents like C18 are commonly used. weber.huchromatographyonline.com The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. The choice of sorbent and elution solvent is critical for achieving good recovery and a clean extract. Florisil, a magnesium silicate-based sorbent, is also frequently used for the cleanup of extracts containing organochlorine pesticides. cdc.govthamesrestek.co.uk

Table 4: Common SPE Sorbents and Elution Solvents for Heptachlor

| Sorbent | Elution Solvent | Application |

| C18 (Octadecylsilane) | Acetone/n-hexane mixture, Dichloromethane | Extraction from aqueous samples. weber.huchromatographyonline.com |

| Florisil (Magnesium Silicate) | Hexane, Diethyl ether/hexane mixtures | Cleanup of sample extracts to remove polar interferences. cdc.govthamesrestek.co.uk |

| Graphitized Carbon | Ethyl acetate/benzene mixture | Cleanup of extracts with high lipid content. gcms.cz |

After elution, the extract is typically concentrated and may be solvent-exchanged into cyclohexane for GC analysis. SPE is a versatile technique that can be applied to a wide range of environmental samples, including water, soil, and sediment. raykolgroup.com

Microextraction Techniques: Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples

Dispersive Liquid-Liquid Microextraction (DLLME) has emerged as a simple, rapid, and efficient sample preparation technique for the extraction and preconcentration of trace analytes, including heptachlor, from aqueous samples. thermofisher.comchromatographyonline.com Developed as a miniaturized version of traditional liquid-liquid extraction, DLLME significantly reduces solvent consumption while offering high enrichment factors. chromatographyonline.comscirp.org

The core principle of DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. chromatographyonline.com This creates a cloudy solution containing fine droplets of the extraction solvent, maximizing the surface area for efficient mass transfer of the analyte from the aqueous phase to the organic phase. thermofisher.com Subsequent centrifugation separates the phases, and a small volume of the sedimented organic phase is collected for analysis, typically by gas chromatography (GC). chromatographyonline.com

Key parameters that are optimized in a DLLME method include the choice and volume of both the extraction and disperser solvents. researchgate.net The extraction solvent should have a higher density than water, be immiscible with water, and exhibit high extraction capability for the target analyte. The disperser solvent must be miscible with both the aqueous sample and the extraction solvent. scirp.org

For the analysis of organochlorine pesticides like heptachlor in water, various combinations of extraction and disperser solvents have been investigated. For instance, tetrachloroethylene (B127269) has been recommended for the extraction of heptachlor, while acetonitrile (B52724) is commonly used as a disperser solvent. researchgate.net The optimization of these parameters is crucial for achieving high recovery and enrichment factors.

Table 1: Key Parameters in DLLME for Pesticide Analysis

| Parameter | Description | Common Choices for Heptachlor Analysis |

|---|---|---|

| Extraction Solvent | A water-immiscible solvent with high affinity for the analyte. | Tetrachloroethylene, Chloroform, Carbon tetrachloride |

| Disperser Solvent | A solvent miscible with both the aqueous and organic phases to facilitate dispersion. | Acetonitrile, Acetone, Methanol |

| Sample Volume | The volume of the water sample to be extracted. | Typically 5-10 mL |

| Extraction Solvent Volume | The small volume of the extraction solvent used. | In the order of microliters (e.g., 60-150 µL) |

| Disperser Solvent Volume | The volume of the disperser solvent required to create the cloudy solution. | Typically in the range of 0.5-2 mL |

| Centrifugation Time/Speed | Required to break the emulsion and sediment the extraction solvent. | e.g., 4000 rpm for 15 min |

Advanced Extraction Methods: Selective Pressurized Liquid Extraction (SPLE) for Complex Matrices

For complex solid and semi-solid matrices, Selective Pressurized Liquid Extraction (SPLE) offers a powerful and automated approach for the extraction of analytes like heptachlor. researchgate.net SPLE, also known as Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. nih.gov These conditions decrease the viscosity and surface tension of the solvent, allowing for better penetration into the sample matrix. nih.gov

A key advantage of SPLE is the ability to combine extraction and sample clean-up into a single step by incorporating adsorbents directly within the extraction cell. nih.gov This "in-cell clean-up" is particularly beneficial for complex matrices as it selectively removes interfering compounds, such as lipids or pigments, that could otherwise complicate subsequent analysis.

In a study on the analysis of priority pesticides, including heptachlor, in seaweeds (a complex matrix), SPLE was optimized for various parameters. researchgate.net The method demonstrated a significant reduction in analysis time and improved recoveries compared to traditional Soxhlet extraction. researchgate.net

Table 2: Optimized SPLE Parameters for Pesticide Extraction from a Complex Matrix

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Temperature | 100°C | Enhances solvent extraction efficiency. |

| Number of Cycles | 1 | Found to be sufficient for effective extraction without increasing interfering substances. researchgate.net |

| Preheating Time | 1 min | Time for the cell to reach the set temperature before solvent addition. |

| Static Time | 5 min | The duration the sample is exposed to the hot, pressurized solvent. |

Matrix Effects and Interferences in Heptachlor Quantification and Remediation Strategies

The presence of co-extracted, non-target compounds from the sample matrix can significantly impact the accuracy and precision of instrumental analysis, a phenomenon known as the matrix effect. eurl-pesticides.eunih.gov These effects can either suppress or enhance the analytical signal of the target analyte, leading to erroneous quantification. nih.gov In the context of "Heptachlor 10 microg/mL in Cyclohexane," while the standard itself is clean, the analysis of heptachlor in real-world samples necessitates strategies to mitigate matrix effects.

Matrix effects are a major concern in chromatographic methods coupled with mass spectrometry (LC-MS/MS) and gas chromatography (GC). nih.gov The impurities can affect the ionization efficiency in the mass spectrometer's source or impact the transfer of analytes in the GC injector. nih.gov

Several strategies can be employed to remediate matrix effects:

Sample Clean-up: The most direct approach is to remove interfering components before instrumental analysis. This can be achieved through techniques like Solid Phase Extraction (SPE) or the in-cell clean-up used in SPLE. researchgate.net The choice of clean-up sorbent is critical for effectively removing matrix components while retaining the analyte of interest.

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, thereby minimizing their impact on the analyte signal. researchgate.net However, this approach may compromise the method's limit of detection.

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix components, as both the standards and the samples will be affected similarly.

Isotope Dilution Mass Spectrometry (IDMS): This technique uses an isotopically labeled version of the analyte as an internal standard. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it is affected by the matrix in the same way, allowing for accurate correction.

The evaluation of the matrix effect is typically performed by comparing the response of the analyte in a pure solvent standard to its response in a matrix-matched standard. nih.gov

Emerging and Complementary Analytical Approaches for Heptachlor Profiling

Beyond traditional chromatographic methods, other analytical techniques offer complementary information and potential for rapid screening of heptachlor.

Development and Application of Immunoassays for Field Screening

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), provide a rapid, sensitive, and cost-effective method for the screening of heptachlor in the field. acs.org These assays are based on the specific binding between an antibody and the target analyte (antigen).

A study focused on developing a model immunoassay for dieldrin (B1670511) and heptachlor utilized new monoclonal antibodies (MAbs) with varying specificities. acs.org The indirect competitive ELISA (ic-ELISA) format was employed, where the target analyte in the sample competes with a coated antigen for binding to a limited amount of antibody. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

The sensitivity of these immunoassays is often expressed as the IC₅₀ value, which is the concentration of the analyte that causes a 50% reduction in the maximum signal. For a mixture of heptachlors, an ic-ELISA using a specific monoclonal antibody (MAb DrC-02) showed IC₅₀ values ranging from 9.41 to 12.2 ng/mL. acs.org This demonstrates the potential of immunoassays for the quantitative screening of heptachlor in various samples.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. researchgate.net When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique absorption spectrum that acts as a molecular fingerprint. ucdavis.edu

While FTIR is not typically used for trace quantification of pesticides like heptachlor in complex mixtures, it can be a valuable tool for identifying the compound based on its characteristic functional groups. The FTIR spectrum of heptachlor would show absorption bands corresponding to the vibrations of its various bonds, such as C-H and C-Cl.

Recent advancements have explored the use of machine learning algorithms, specifically convolutional neural networks (CNNs), to automate the interpretation of FTIR spectra for functional group identification. nih.govnsf.gov By training models on large spectral databases, it is possible to rapidly and accurately identify the presence of specific functional groups in unknown samples. nsf.gov This approach could potentially be applied to screen for the presence of organochlorine compounds like heptachlor by identifying their characteristic spectral features.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Heptachlor |

| Cyclohexane |

| Dieldrin |

| Acetonitrile |

| Tetrachloroethylene |

| Chloroform |

| Carbon tetrachloride |

| Acetone |

Environmental Fate, Transport, and Transformation Dynamics of Heptachlor

Sorption and Desorption Dynamics of Heptachlor (B41519) in Soil and Sediment Systems

Heptachlor exhibits strong adsorptive behavior in soil and sediment, a key factor influencing its mobility and bioavailability. epa.govepa.gov The log soil organic carbon-water (B12546825) partitioning coefficient (Koc) for heptachlor is estimated to be 4.34, indicating a very high tendency for sorption. cdc.gov This strong binding to soil particles significantly reduces its potential to leach into groundwater. epa.govcdc.gov

The extent of heptachlor adsorption in soil is significantly influenced by the soil's organic carbon and clay content. Soils with higher organic matter content exhibit a greater capacity for heptachlor adsorption. cdc.gov Organic matter provides a lipophilic (fat-loving) medium where nonpolar compounds like heptachlor can partition. This relationship is so pronounced that the organic carbon content is a primary determinant of a soil's ability to retain heptachlor. cdc.govpsu.edu

Clay minerals also play a role in the adsorption of heptachlor, although the specific mechanisms can be complex and are influenced by the type of clay and the presence of organic matter coatings. researchgate.net The large surface area of clay particles can provide sites for adsorption. The interaction between organic matter and clay minerals can create a sorbent complex that enhances the retention of hydrophobic organic compounds like heptachlor. psu.eduresearchgate.net

Table 1: Factors Influencing Heptachlor Adsorption in Soil

| Soil Component | Influence on Adsorption | Mechanism |

| Organic Carbon | High | Partitioning into the lipophilic organic matter matrix. |

| Clay Content | Moderate to High | Adsorption onto the surface of clay minerals, often enhanced by associated organic matter. |

| Soil Texture | Indirect | Finer textured soils (higher clay and silt) generally have higher organic matter and surface area, leading to greater adsorption. |

| Soil pH | Minor for Heptachlor | As a non-ionic compound, pH has a less direct effect on heptachlor sorption compared to ionizable pesticides. nih.gov |

Desorption, the release of a sorbed chemical from a soil or sediment matrix, is a critical process that determines the long-term availability and potential for transport of heptachlor. Kinetic studies, which examine the rate of desorption over time, reveal that this process is often slow and can be biphasic, with an initial rapid release followed by a much slower, prolonged release phase.

This slow desorption is often attributed to the sequestration of heptachlor molecules within the complex matrix of soil organic matter and micropores of soil aggregates. Over time, heptachlor can diffuse into these less accessible regions, making its release back into the soil solution a slow and diffusion-limited process. This phenomenon contributes to the long-term persistence of heptachlor residues in contaminated soils. nih.gov

The rate of desorption can be influenced by several factors, including the age of the contamination, the concentration of heptachlor, and the properties of the soil. The desorption process is often partially irreversible, meaning that a fraction of the adsorbed heptachlor may become very strongly bound and resistant to release. iosrjournals.org

Volatilization and Atmospheric Transport Modeling of Heptachlor

Volatilization is a significant pathway for the dissipation of heptachlor from soil and water surfaces into the atmosphere. epa.govcdc.gov Once in the atmosphere, it can be transported over long distances, leading to its deposition in remote ecosystems. nih.govepa.gov

The movement of heptachlor between the Earth's surface (soil, water, vegetation) and the atmosphere is a dynamic process known as air-surface exchange. The direction and magnitude of this flux are governed by the compound's physicochemical properties, such as its vapor pressure and Henry's Law constant, as well as environmental conditions like temperature, wind speed, and soil moisture. cdc.govepa.gov

Heptachlor applied to moist soil surfaces can volatilize significantly, with one study showing a 50% loss in 6 days. cdc.gov However, when incorporated into the soil, volatilization is much slower, with only 7% lost over 167 days. cdc.gov This highlights the importance of application methods in determining the atmospheric input of heptachlor.

Environmental partitioning models are used to predict how heptachlor will distribute itself among different environmental compartments (air, water, soil, sediment, and biota). These models utilize the chemical's properties to estimate its concentration in each compartment at equilibrium. For heptachlor, these models predict significant partitioning to soil and sediment due to its high sorption tendency. cdc.gov

Due to its semi-volatile nature and persistence, heptachlor is subject to long-range atmospheric transport (LRAT). nih.govepa.gov This process allows it to travel far from its original source, leading to its presence in remote areas like the Arctic and Antarctic. rutgers.edunih.govnoaa.gov

Long-range atmospheric transport models are complex computer simulations that incorporate meteorological data, chemical properties, and emission information to predict the movement and deposition of pollutants. noaa.govnus.edu.sg These models have been instrumental in understanding the global distribution of persistent organic pollutants (POPs) like heptachlor. acs.org

Studies have shown that atmospheric concentrations of heptachlor and its more persistent degradation product, heptachlor epoxide, are found across North America and other parts of the world. nih.govnih.gov The relative abundance of heptachlor to heptachlor epoxide can provide insights into the age and origin of the contamination, with higher ratios suggesting more recent use. nih.gov The presence of heptachlor in remote regions is a clear indication of the effectiveness of LRAT in distributing this pesticide on a global scale. rutgers.edupusan.ac.kr

Table 2: Key Parameters in Heptachlor Volatilization and Transport

| Parameter | Significance | Typical Values/Behavior for Heptachlor |

| Vapor Pressure | Determines the tendency of a substance to evaporate. | Moderate, allowing for volatilization from surfaces. |

| Henry's Law Constant | Indicates the partitioning between air and water. | Suggests that heptachlor will volatilize from water surfaces. cdc.gov |

| Atmospheric Half-life | The time it takes for half of the compound to be removed from the atmosphere. | The vapor phase of heptachlor reacts with hydroxyl radicals with an estimated half-life of 36 minutes. epa.gov |

Aquatic Transport and Sedimentation of Heptachlor

When heptachlor enters aquatic environments, either through direct application, runoff from treated soils, or atmospheric deposition, its fate is primarily governed by its low water solubility and strong affinity for particulate matter. epa.govherts.ac.uk

Upon entering a water body, heptachlor rapidly partitions from the water column to suspended solids and bottom sediments. epa.govcdc.gov This process is driven by its hydrophobic nature and high sorption coefficient. As a result, the highest concentrations of heptachlor in aquatic systems are typically found in the sediment rather than the overlying water. epa.govccme.ca

The transport of heptachlor within aquatic systems is therefore closely linked to the movement of sediments. During periods of high flow or disturbance, contaminated sediments can be resuspended and transported downstream, leading to the further dispersal of the pesticide. Over time, these sediments will settle in depositional zones, such as lakes, reservoirs, and estuaries, which can become long-term sinks for heptachlor and its degradation products. ccme.ca

While in the water column, heptachlor can also undergo hydrolysis, breaking down into other compounds. epa.gov However, its strong tendency to adsorb to sediments can reduce the rate of this and other degradation processes, contributing to its persistence in aquatic environments. epa.gov The accumulation of heptachlor in sediments poses a risk to benthic organisms and can serve as a long-term source of contamination to the overlying water and the aquatic food web. ccme.ca

Dissolved and Particulate Phase Transport in Surface Waters

Heptachlor's low aqueous solubility (0.056 mg/L at 25°C) and high octanol-water partition coefficient (log Kow ranging from 3.9 to 5.4) indicate its strong tendency to adsorb to organic matter and particulate matter in surface waters. epa.gov This partitioning behavior significantly influences its transport. While a small fraction may exist in the dissolved phase, the majority of heptachlor in aquatic environments is associated with suspended sediments and organic particles. epa.gov

The transport of heptachlor in surface waters is therefore closely linked to the movement of these particles. epa.gov During periods of high flow and turbulence, contaminated sediments can be resuspended and transported downstream, leading to the dispersion of heptachlor over large distances. Conversely, in calmer waters, these particles can settle, leading to the accumulation of heptachlor in bottom sediments. epa.gov

Sedimentation and Resuspension Dynamics in Aquatic Ecosystems

Bottom sediments act as a significant reservoir for heptachlor in aquatic ecosystems. epa.govcdc.gov Due to its strong adsorption to soil and sediment particles, heptachlor that enters water bodies tends to accumulate in the sediment layer. epa.govcdc.gov This process of sedimentation can effectively remove heptachlor from the water column, but it also creates a long-term source of contamination.

Sediment resuspension, caused by events such as storms, dredging, or strong currents, can reintroduce heptachlor into the water column. us-ocb.orgfrontiersin.orgodu.edu This process can lead to episodic increases in heptachlor concentrations in the water, making it available to aquatic organisms and potentially leading to downstream transport. The frequency and intensity of resuspension events play a critical role in the long-term fate and bioavailability of heptachlor in aquatic systems. us-ocb.orgresearchgate.netmdpi.com

Interactive Table: Factors Influencing Heptachlor Transport in Surface Waters

| Factor | Influence on Dissolved Phase Transport | Influence on Particulate Phase Transport |

| Water Solubility | Low, limiting dissolved concentrations | High, promotes adsorption to particles |

| Octanol-Water Partition Coefficient (Kow) | Low, favors partitioning out of water | High, enhances binding to organic-rich particles |

| Sediment Organic Carbon Content | Indirect, influences partitioning | High, increases adsorption and transport with particles |

| Water Flow/Turbulence | Can increase mixing and dispersion | Drives resuspension and transport of contaminated particles |

| Sedimentation Rate | Promotes removal from the water column | Leads to accumulation in bottom sediments |

| Resuspension Events | Can temporarily increase dissolved levels | Remobilizes and transports contaminated sediments |

Biotic Transformation and Bioremediation Potential of Heptachlor

Microorganisms play a crucial role in the transformation of heptachlor in the environment. These biotic processes can lead to both the detoxification and, in some cases, the formation of more persistent and toxic products.

Microbial Degradation Pathways and Novel Bioremediation Strategies

A variety of microorganisms, including bacteria and fungi, have been shown to degrade heptachlor. nih.govresearchgate.netresearchgate.netresearchgate.net The primary metabolic pathway for heptachlor in many organisms is epoxidation, which results in the formation of heptachlor epoxide. nih.govresearchgate.netnih.govwikipedia.org This transformation is of significant concern because heptachlor epoxide is often more persistent and toxic than the parent compound. researchgate.net

Microbial degradation of heptachlor can proceed through several pathways:

Epoxidation: The conversion of heptachlor to heptachlor epoxide is a common initial step. nih.govwikipedia.org

Hydroxylation: The introduction of a hydroxyl group can lead to the formation of metabolites like 1-hydroxychlordene (B150176). nih.gov

Dechlorination: The removal of chlorine atoms can occur under both aerobic and anaerobic conditions, leading to less chlorinated and generally less toxic compounds. nih.gov

Novel bioremediation strategies are being explored to enhance the degradation of heptachlor in contaminated environments. ijnrd.orgnih.gov These include:

Bioaugmentation: The introduction of specific microorganisms with known heptachlor-degrading capabilities into a contaminated site.

Biostimulation: The modification of the environment (e.g., by adding nutrients) to stimulate the activity of indigenous microorganisms that can degrade heptachlor.

Fungal Remediation: The use of white-rot fungi, such as Pleurotus ostreatus, has shown promise in degrading both heptachlor and heptachlor epoxide. researchgate.net

Research continues to identify and characterize new microbial strains and enzymatic pathways for the effective and safe bioremediation of heptachlor-contaminated sites. nih.govresearchgate.net

Interactive Table: Microbial Degradation of Heptachlor

| Microbial Group | Degradation Pathway | Key Metabolites | Bioremediation Strategy |

| Bacteria | Epoxidation, Hydrolysis, Dechlorination | Heptachlor epoxide, 1-Hydroxychlordene, Chlordene (B1668713) | Bioaugmentation, Biostimulation |

| Fungi (e.g., Pleurotus ostreatus) | Epoxidation, Hydrolysis | Heptachlor epoxide, Heptachlor diol | Mycoremediation |

Biotransformation in Plant Systems (Phytoremediation Research)

The uptake and transformation of heptachlor in plant systems are critical components of its environmental fate, particularly in the context of phytoremediation. Research has demonstrated that various plants can absorb heptachlor from contaminated soil and water through their root systems, subsequently metabolizing it into other compounds. nih.govcdc.gov The efficiency of this uptake and the subsequent biotransformation pathways can vary significantly among different plant species. nih.gov

Once absorbed, heptachlor is primarily metabolized into heptachlor epoxide, a more persistent and often more toxic compound. nih.govcdc.gov This conversion is a common metabolic pathway observed in many biological systems, including plants and animals. nih.gov In addition to epoxidation, another significant biotransformation product in plants is 1-hydroxychlordene. nih.govnih.gov Studies have shown that the relative abundance of heptachlor and its degradation products can differ not only between plant species but also within different parts of the same plant, such as the roots and shoots. nih.gov This suggests that metabolism occurs during the transfer from the roots to the shoots. nih.gov

For instance, studies comparing zucchini and tomato seedlings grown in heptachlor-contaminated soil revealed differences in their metabolic activity. nih.gov Tomato plants showed a greater metabolic degradation of heptachlor compared to zucchini plants. nih.gov The variation in uptake and translocation of organochlorine pesticides like heptachlor has been reported for various plants, with crops like carrots known to absorb significant amounts from treated soils. cdc.gov The presence of heptachlor epoxide in food crops, even years after the initial application of heptachlor, highlights the long-term persistence of these compounds and the importance of plant uptake as a pathway for environmental redistribution. cdc.gov

Below is a table summarizing research findings on the biotransformation of heptachlor in different plant systems.

| Plant Species | Key Findings | Primary Metabolites Detected | Reference |

| Zucchini (Cucurbita pepo) | Demonstrated root uptake of heptachlor and its degradates from soil. | Heptachlor epoxide, 1-hydroxychlordene | nih.gov |

| Tomato (Solanum lycopersicum) | Showed greater metabolic degradation of absorbed heptachlor compared to zucchini. nih.gov Metabolism was suggested to occur during root-to-shoot transfer. | Heptachlor epoxide, 1-hydroxychlordene | nih.gov |

| Various Crops (e.g., carrots) | Insecticide residues, including heptachlor and its byproducts, were absorbed by crops grown in soils treated years prior. | Heptachlor epoxide | cdc.gov |

| Maize (Zea mays) | Research has investigated the movement of heptachlor residues in maize plants and the surrounding soil. | Not specified in abstracts | inchem.org |

Enzymatic Degradation Research for Heptachlor Dechlorination

The enzymatic degradation of heptachlor is a key area of research for developing effective bioremediation strategies. The breakdown of this persistent organic pollutant is often initiated by microbial enzymes that can catalyze its transformation into less toxic substances. nih.gov The primary enzymatic reactions involved in the initial breakdown of heptachlor include hydroxylation, epoxidation, and dechlorination. nih.gov

Significant research has focused on white-rot fungi (WRF), which produce potent extracellular lignin-degrading enzymes like laccase, manganese peroxidase, and lignin (B12514952) peroxidase. nih.gov These enzymes have a broad substrate specificity and can degrade a wide range of recalcitrant organic pollutants, including organochlorine pesticides. nih.gov Fungi from the genus Phlebia and Pleurotus have shown a high capacity to degrade both heptachlor and its persistent metabolite, heptachlor epoxide. nih.govoup.com For example, Pleurotus ostreatus has been shown to eliminate approximately 89% of heptachlor over 28 days, with chlordene detected as the primary metabolite, indicating a dechlorination step. nih.gov This fungus also degrades heptachlor epoxide, transforming it into heptachlor diol. nih.gov

Bacterial degradation also plays a crucial role. Soil bacteria can transform heptachlor into metabolites like 1-hydroxychlordene. researchgate.net One study isolated a bacterial strain, Raoultella ornithinolytica B4, which demonstrated the ability to grow on heptachlor and reduce its concentration in a mineral medium. researchgate.net The bioconversion mechanisms in bacteria can involve a series of epoxidation, hydrolysis, and dechlorination reactions that break down heptachlor and its metabolites into smaller, less toxic molecules. nih.gov Hydrolase enzymes, in particular, are effective in disrupting the chemical bonds in organochlorine insecticides, especially in anaerobic environments. nih.gov

The following table summarizes findings from enzymatic degradation research on heptachlor.

| Organism/Enzyme Source | Enzyme Class (if specified) | Degradation Efficiency | Key Metabolites/Products | Reference |

| Pleurotus ostreatus (White-rot fungus) | Ligninolytic enzymes | ~89% of heptachlor in 28 days; ~32% of heptachlor epoxide in 28 days. | Chlordene, Heptachlor diol | nih.govresearchgate.net |

| Phlebia acanthocystis (White-rot fungus) | Ligninolytic enzymes | ~90% of heptachlor in 14 days; ~16% of heptachlor epoxide in 14 days. | Heptachlor epoxide, 1-hydroxychlordene, 1-hydroxy-2,3-epoxychlordene, Heptachlor diol | oup.comresearchgate.net |

| Phlebia brevispora (White-rot fungus) | Ligninolytic enzymes | ~74% of heptachlor in 14 days; ~16% of heptachlor epoxide in 14 days. | Heptachlor epoxide, 1-hydroxychlordene, 1-hydroxy-2,3-epoxychlordene, Heptachlor diol | oup.comresearchgate.net |

| Phlebia tremellosa (White-rot fungus) | Ligninolytic enzymes | ~71% of heptachlor in 14 days. | Heptachlor epoxide, 1-hydroxychlordene, 1-hydroxy-2,3-epoxychlordene | oup.comresearchgate.net |

| Raoultella ornithinolytica B4 (Bacterium) | Not specified | Reduction of heptachlor concentration in culture after 30 days. | 1-hydroxychlordene | researchgate.net |

| Mixed soil microorganisms | Hydrolases, Oxidoreductases | Not specified | Heptachlor epoxide, 1-hydroxychlordene, Chlordene | nih.govnih.govoup.com |

Ecological Impact and Biogeochemical Cycling of Heptachlor in Non Human Systems

Bioaccumulation and Biomagnification of Heptachlor (B41519) and its Metabolites in Food Webs

The lipophilic (fat-loving) characteristic of heptachlor and its primary, more stable metabolite, heptachlor epoxide, is central to their environmental impact. nih.govwikipedia.org These compounds are poorly soluble in water and readily accumulate in the fatty tissues of living organisms. cimi.orgwikipedia.org This process, known as bioaccumulation, is the initial step for the entry of these toxins into the food web. cimi.orgepa.gov As organisms consume contaminated food, the concentration of the toxin increases at each successive trophic level, a process termed biomagnification. epa.govcdc.gov

Heptachlor itself is readily metabolized to heptachlor epoxide by organisms at higher trophic levels. cdc.govcdc.gov This epoxide is more persistent and often more toxic than the parent compound. wikipedia.orgorst.edu Consequently, while the biomagnification of heptachlor itself may not be considered significant, the biomagnification of the more persistent heptachlor epoxide is a major concern in both terrestrial and aquatic food chains. cdc.govcdc.govnih.gov

The transfer of heptachlor and its metabolites from lower to higher trophic levels is a well-documented phenomenon. researchgate.net In aquatic environments, these compounds adsorb strongly to sediments and are bioconcentrated by organisms like plankton, mollusks, and insects. cdc.govorst.edu These organisms are then consumed by fish, leading to further concentration. Bioconcentration factors (BCFs)—the ratio of the chemical's concentration in an organism to that in the surrounding water—for heptachlor have been found to be as high as 2,570 in soft clams, 8,511 in oysters, and 12,000 in various fish species. cdc.govepa.gov For heptachlor epoxide, estimated BCFs are 1,698 in mussels and 851 in oysters. cdc.gov

In terrestrial food webs, heptachlor residues in the soil can be taken up by plants or ingested by soil invertebrates, which are then consumed by birds and mammals. cdc.gov The persistence of heptachlor epoxide makes it particularly prone to significant biomagnification in terrestrial food chains. cdc.govcdc.gov Studies have shown that less hydrophobic chemicals, which may not biomagnify in aquatic food webs, can biomagnify to a high degree in food webs containing air-breathing animals like birds and mammals due to a lower rate of respiratory elimination. psu.edu

Sentinel species, organisms that can be monitored to assess environmental contamination, have been crucial in tracking the prevalence of heptachlor. nih.gov Fish and birds are commonly used for this purpose due to their position in the food web and their tendency to accumulate lipophilic contaminants. orst.edunih.gov

A U.S. Fish and Wildlife Service monitoring program in 1984 found that the geometric mean residue concentration of total heptachlor (heptachlor epoxide plus traces of heptachlor) in freshwater fish was 0.01 ppm (wet weight), with residues present at nearly half of the 112 collection stations across the United States. cdc.gov

Birds, particularly their eggs, serve as excellent indicators of local contamination. A study conducted between 1978 and 1981 in the vicinity of the Umatilla National Wildlife Refuge investigated the effects of heptachlor seed treatments on local bird populations. Heptachlor epoxide residues were detected in 35 out of 60 eggs collected from six different species. nih.gov

Heptachlor Epoxide Residues in Avian Eggs (1978-1981)

| Species | Number of Eggs with Detected Residues | Highest Detected Residue Level (µg/g) |

|---|---|---|

| Black-Billed Magpie | Data not specified | 8-13 |

| Mallard | Data not specified | 8-13 |

| Ring-Necked Pheasant | Data not specified | 8-13 |

This table summarizes the highest detected levels of heptachlor epoxide in the eggs of three bird species, which were within a range known to cause reproductive issues. nih.gov

Diagnostically lethal residue levels (≥ 9 µg/g) of heptachlor epoxide were found in the brains of nine birds from four different species in the same study area, confirming the significant risk posed by trophic transfer. nih.gov

Ecotoxicological Research on Non-Target Organisms

Heptachlor is recognized for its toxicity to a wide range of non-target organisms, including invertebrates, fish, birds, and mammals. epa.govresearchgate.net The toxic effects are not specific to one organ system, though the liver and central nervous system are often affected. nih.gov

Heptachlor and its epoxide are very highly toxic to freshwater and marine aquatic life. orst.eduepa.govwaterquality.gov.au Crustaceans and the younger life stages of fish and invertebrates are often the most sensitive. orst.edu The toxicity can increase significantly with the duration of exposure. waterquality.gov.au Research has established the acute toxicity, often expressed as the 96-hour LC50 value (the concentration lethal to 50% of a test population over 96 hours), for numerous species. orst.edu

Acute Toxicity (96-hour LC50) of Heptachlor to Various Fish Species

| Species | 96-hour LC50 (µg/L) |

|---|---|

| Bluegill Sunfish | 5.3 - 13 |

| Rainbow Trout | 7.4 - 20 |

| Northern Pike | 6.2 |

| Fathead Minnow | 23 |

| Largemouth Bass | 10 |

This table shows the 96-hour LC50 values for heptachlor in several freshwater fish species, illustrating its high toxicity. orst.edu

Beyond acute mortality, sublethal effects in fish exposed to heptachlor have been noted, including the development of liver lesions. waterquality.gov.au

Heptachlor is highly toxic to birds and moderately toxic to mammals. epa.govherts.ac.uk Exposure can lead to adverse effects on both reproduction and survival. In avian species, heptachlor epoxide residues in eggs have been associated with reproductive problems. nih.gov The consumption of treated seeds or contaminated prey can lead to direct poisoning and mortality. cnrs.fr

In mammals, animal studies have linked heptachlor exposure to reproductive issues. For instance, decreased postnatal survival was observed in the offspring of rats fed heptachlor. orst.edu However, another study on rats exposed during gestation and lactation found no significant disruption to the development of the reproductive system, suggesting that effects may be dose- and timing-dependent. nih.gov In mink, pup mortality increased at doses that also caused serious toxicity in the mother. cdc.gov

Soil microorganisms play a critical role in the transformation of heptachlor in the environment. wikipedia.org Microbial actions include epoxidation, hydrolysis, and reduction. wikipedia.orgnih.gov A primary transformation pathway is the epoxidation of heptachlor to the more persistent heptachlor epoxide. wikipedia.orgresearchgate.net

However, soil microbes can also degrade heptachlor and its epoxide into less toxic compounds. A mixed culture of soil microorganisms was found to break down heptachlor epoxide into 1-exohydroxychlordene. documentsdelivered.com The same culture reduced heptachlor to chlordene (B1668713). documentsdelivered.com Other identified microbial metabolites include 1-hydroxychlordene (B150176) and 1-hydroxy-2,3-epoxychlordene. wikipedia.orgresearchgate.net The degradation efficiency of these microorganisms can be inhibited by high concentrations of heptachlor, which can be toxic to the microbes themselves. nih.gov These microbial processes are fundamental to the long-term fate of heptachlor in terrestrial ecosystems and influence its availability for uptake into the food web.

Mechanisms of Ecological Toxicity in Model Organisms (Non-Human)

Heptachlor, a persistent organochlorine insecticide, elicits a range of toxic effects in non-human organisms. Its lipophilic nature facilitates its accumulation in fatty tissues, leading to biomagnification through the food web. The primary metabolite of heptachlor, heptachlor epoxide, is often more persistent and toxic than the parent compound. nih.govcdc.gov The toxic mechanisms primarily involve neurotoxicity, but also extend to oxidative stress, DNA damage, and endocrine disruption, impacting a wide array of wildlife. epa.govbeyondpesticides.org

Oxidative Stress and DNA Damage in Environmental Biomonitors

Exposure to pesticides, including organochlorines like heptachlor, is known to induce oxidative stress in various organisms. beyondpesticides.orgnih.govresearchgate.net This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. While specific studies focusing solely on heptachlor's induction of oxidative stress in environmental biomonitors are not extensively detailed in the provided information, the general mechanism for pesticides involves the generation of free radicals that can damage cellular components, including lipids, proteins, and DNA. beyondpesticides.orgnih.gov

This damage at a cellular level can lead to a variety of adverse health effects. Research on other pesticides has shown a correlation between exposure and increased levels of biomarkers for oxidative stress and DNA damage, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and malondialdehyde (MDA). researchgate.net It is plausible that heptachlor, as a chlorinated hydrocarbon, initiates similar pathways of oxidative damage in aquatic and terrestrial invertebrates, fish, and other wildlife, which are often used as biomonitors of environmental contamination. The resulting DNA damage can have significant consequences, including mutagenicity and carcinogenicity. epa.gov

Table 1: General Effects of Pesticide-Induced Oxidative Stress in Biomonitors

| Biomarker | Effect of Pesticide Exposure | Cellular Consequence |

| Reactive Oxygen Species (ROS) | Increased production | Damage to lipids, proteins, and DNA |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Elevated levels in urine/tissues | Indication of oxidative DNA damage |

| Malondialdehyde (MDA) | Increased levels in tissues | Marker of lipid peroxidation |

| Glutathione (B108866) (GSH) | Reduced levels | Depletion of antioxidant defenses |

Endocrine Disruption Research in Wildlife Populations

Heptachlor is recognized as an endocrine-disrupting chemical (EDC), meaning it can interfere with the endocrine (hormone) systems of animals. researchgate.netnih.govherts.ac.uk This disruption can lead to a variety of adverse health outcomes, particularly concerning reproduction and development. researchgate.net

In wildlife, exposure to endocrine disruptors has been linked to decreased fertility, reproductive abnormalities, and altered sex ratios. researchgate.netchemtrust.org For instance, studies in animal models have demonstrated the reproductive toxicity of heptachlor. Female rats exposed to heptachlor showed a decreased likelihood of becoming pregnant and, when pregnancy occurred, had smaller litters. epa.gov Their offspring also exhibited developmental problems. epa.gov

The impact of EDCs like heptachlor is a significant concern for wildlife populations, especially those already under pressure from other environmental stressors. chemtrust.org The interference with hormonal signaling can have cascading effects on an individual's fitness and the long-term viability of populations.

Ecosystem-Level Consequences of Persistent Heptachlor Contamination

The persistence of heptachlor and its epoxide in the environment allows for long-term contamination of ecosystems. cdc.govwikipedia.org Due to its low solubility in water and high affinity for soil particles and organic matter, heptachlor can remain in terrestrial and aquatic environments for extended periods, with one study noting its residues in soil 14 years after application. cdc.govwikipedia.org This persistence, combined with its tendency to bioaccumulate, leads to significant ecosystem-level consequences.

Disruptions to Biodiversity and Community Structure in Contaminated Sites

Heptachlor's broad-spectrum toxicity affects a wide range of non-target organisms, leading to disruptions in biodiversity and the structure of ecological communities. It is highly toxic to bees and most aquatic species, and moderately to highly toxic to birds. herts.ac.ukorst.edu

In aquatic ecosystems, heptachlor and its epoxide can be very toxic to fish and invertebrates. epa.govorst.edu The sensitivity to heptachlor varies among species, with crustaceans and the early life stages of fish and invertebrates being particularly vulnerable. orst.edu This differential toxicity can alter the composition of aquatic communities, favoring more tolerant species and leading to a decline in sensitive populations. The bioconcentration of heptachlor in aquatic organisms, with concentrations reaching 200 to 37,000 times that of the surrounding water, further exacerbates its impact on the food web. orst.edu

Table 2: Ecotoxicity of Heptachlor in Various Non-Human Organisms

| Organism Group | Toxicity Level | Key Effects |

| Birds | Moderately to Highly Toxic | Decreased egg survivability. orst.edu |

| Fish | Very Highly Toxic | Species-dependent mortality, with younger stages being more sensitive. epa.govorst.edu |

| Aquatic Invertebrates | Very Highly Toxic | High sensitivity, especially in crustaceans. orst.edu |

| Bees | Highly Toxic | Potential for significant pollinator decline. herts.ac.uk |

| Mammals | Moderately Toxic | Liver and central nervous system damage. nih.govepa.gov |

Functional Impairment of Ecosystem Services Due to Heptachlor Residues

The widespread contamination of soil and water with persistent heptachlor residues can lead to the functional impairment of crucial ecosystem services. These services are the benefits that humans and wildlife derive from healthy ecosystems.

The contamination of water bodies with heptachlor through runoff from treated agricultural lands can impair water quality, making it unsuitable for consumption by wildlife and potentially impacting aquatic food resources. nih.gov The persistence of heptachlor in soil can affect soil health by harming beneficial microorganisms and invertebrates that are essential for nutrient cycling and soil fertility. cdc.gov

Furthermore, the bioaccumulation of heptachlor in the food web poses a significant threat to top predators. As heptachlor is transferred up the food chain, its concentration increases, potentially leading to reproductive failure and population declines in birds of prey, fish-eating mammals, and other top predators. The loss or decline of these keystone species can have profound effects on the structure and function of the entire ecosystem.

The long-term presence of heptachlor in the environment necessitates ongoing monitoring and remediation efforts to mitigate its impact on ecosystem health and the vital services they provide.

Advanced Environmental Remediation and Mitigation Strategies for Heptachlor Contamination

Physico-Chemical Remediation Technologies for Heptachlor-Contaminated Media

Advanced Oxidation Processes (AOPs) for Heptachlor (B41519) Degradation in Water

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). omu.edu.tr These highly reactive radicals can non-selectively degrade a wide range of persistent organic pollutants, including heptachlor, into simpler, less toxic compounds, and ideally, completely mineralize them to carbon dioxide, water, and inorganic ions. mdpi.commdpi.com Common AOPs include ozonation, UV/H₂O₂, and the Fenton process.

The efficacy of AOPs is contingent on various factors, including the pH of the water, the concentration of the contaminant, the dosage of the oxidizing agents, and the intensity of UV radiation, where applicable. semanticscholar.org For instance, the Fenton process (Fe²⁺/H₂O₂) is most effective under acidic conditions, typically at a pH between 2 and 4. omu.edu.tr The combination of different AOPs, such as UV/Fenton and O₃/Fenton, can enhance the generation of hydroxyl radicals and improve degradation efficiency. deswater.com While direct and photosensitized photolysis of heptachlor can occur, they are generally not as significant as hydrolysis in aqueous environments. epa.gov The reaction of vapor-phase heptachlor with photochemically generated hydroxyl radicals in the atmosphere is estimated to have a half-life of 36 minutes. epa.gov

Research into the specific application of AOPs for heptachlor degradation has explored various methods. Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) has shown promise in breaking down organic pollutants. mdpi.comsemanticscholar.org The process involves the generation of electron-hole pairs upon UV irradiation, leading to the formation of hydroxyl radicals that attack the heptachlor molecules. mdpi.com The efficiency of photocatalytic degradation is influenced by factors such as catalyst loading, pH, and the presence of other inorganic ions that can scavenge radicals or deactivate the catalyst surface. semanticscholar.org

While comprehensive data on the byproducts of heptachlor degradation by all AOPs is still an area of active research, the primary goal is complete mineralization. However, incomplete oxidation can lead to the formation of intermediate products, which may themselves be of environmental concern. Therefore, careful optimization of process parameters is crucial to ensure the complete destruction of heptachlor and its transformation products.

Soil Washing and Soil Flushing Techniques for Site Remediation

Soil washing and soil flushing are remediation technologies that use a liquid to separate, dissolve, or mobilize contaminants from the soil. Soil washing is an ex-situ process where contaminated soil is excavated and treated, while soil flushing is an in-situ technique where the washing solution is applied directly to the soil in the ground. frtr.gov These methods are particularly applicable to soils contaminated with hydrophobic organic compounds like heptachlor.

The effectiveness of both soil washing and flushing for removing pesticides is significantly enhanced by the addition of surfactants to the washing solution. mdpi.comsci-hub.se Surfactants are amphiphilic molecules that can increase the apparent solubility of hydrophobic contaminants in water and reduce the interfacial tension between the contaminant and soil particles, thereby facilitating their removal. mdpi.com The selection of a suitable surfactant, whether anionic, nonionic, or cationic, depends on the specific soil type, contaminant properties, and desired remediation outcome. Enhanced soil washing can occur at surfactant concentrations both below and above the critical micelle concentration (CMC), indicating that both soil roll-up and solubilization mechanisms are at play. sci-hub.se For instance, in a study on the remediation of soil contaminated with 2,4-D, an anionic surfactant (SDS) was found to be more effective than a non-ionic surfactant (Brij 30), achieving up to 80% removal in two consecutive washing steps. researchgate.net

The composition of the washing fluid can be tailored to the specific contaminants and soil characteristics. Besides surfactants, other additives such as cosolvents (e.g., ethanol, propanol), acids, bases, or chelating agents can be used. frtr.govmdpi.com The choice of washing solution and its concentration are critical parameters that need to be optimized through laboratory and pilot-scale studies to maximize removal efficiency while minimizing potential negative impacts on soil properties. pjoes.com The wastewater generated from the soil washing process, which contains the desorbed heptachlor and the washing agents, must be collected and treated. scirp.org

Interactive Data Table: Surfactant Performance in Soil Washing

| Surfactant Type | Example | Concentration | Contaminant | Removal Efficiency (%) | Reference |

| Anionic | Sulfopon 30 | 0.5% | Total Petroleum Hydrocarbons (TPH) | 68 | scirp.org |

| Anionic | Sodium Dodecyl Sulfate (SDS) | > CMC | 2,4-D | ~80 (two steps) | researchgate.net |

| Non-ionic | Brij 35 | Not Specified | Crude Oil | 93.54 | mdpi.com |

| Non-ionic | Brij 30 | > CMC | 2,4-D | ~13 | researchgate.net |

| Biosurfactant | Surfactin | > CMC | Endosulphan | 91.5 | researchgate.net |

Adsorption-Based Technologies for Heptachlor Removal from Water and Air

Adsorption is a widely used technology for the removal of organic pollutants like heptachlor from water and air due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. mdpi.com The process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent).

For water treatment, activated carbon is a common and effective adsorbent for removing pesticides. academie-sciences.fr Its high surface area and porous structure provide numerous sites for the adsorption of organic molecules. plos.org Recent research has also focused on novel adsorbents, including nanomaterials, for enhanced removal of pesticides. A study on the removal of heptachlor from aqueous solutions using bimetallic iron/copper (Fe/Cu) nanoparticles demonstrated a removal efficiency of 99.3% under optimized conditions. tandfonline.comfigshare.com The adsorption process was found to fit well with the Koble-Corrigan isotherm and the Avrami kinetic model. tandfonline.com

The efficiency of the adsorption process is influenced by several factors, including the pH of the solution, the dosage of the adsorbent, the initial concentration of heptachlor, contact time, and stirring rate. tandfonline.comfigshare.com For the Fe/Cu nanoparticles, the highest removal was achieved at a pH of 7.0, a dosage of 0.33 g/L, an initial heptachlor concentration of 2 µg/L, a contact time of 30 minutes, and a stirring rate of 250 rpm. tandfonline.comfigshare.com

For air purification, various adsorbent materials are used in thermal desorption systems for the analysis of volatile organic compounds (VOCs). nih.gov While specific studies on the removal of heptachlor from the air using adsorption are not as prevalent, the principles are similar to water treatment. Adsorbents with high surface area and an affinity for chlorinated organic compounds would be effective.

Interactive Data Table: Heptachlor Removal using Fe/Cu Nanoparticles

| Parameter | Optimal Condition | Heptachlor Removal Efficiency (%) |

| pH | 7.0 | 99.3 |

| Fe/Cu Dosage | 0.33 g/L | 99.3 |

| Initial Heptachlor Concentration | 2 µg/L | 99.3 |

| Contact Time | 30 min | 99.3 |

| Stirring Rate | 250 rpm | 99.3 |

Source: Mahmoud et al. (2019) tandfonline.comfigshare.com

Bioremediation and Phytoremediation Approaches for Heptachlor

Enhancement of Microbial Degradation through Bioaugmentation and Biostimulation

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. For persistent organic pollutants like heptachlor, this can be a cost-effective and environmentally friendly remediation strategy. The two main approaches to enhance microbial degradation are bioaugmentation and biostimulation.

Bioaugmentation involves the introduction of specific, pre-selected microbial strains or consortia with a known capability to degrade the target contaminant into the contaminated site. taylorandfrancis.commdpi.com This is particularly useful when the indigenous microbial population lacks the necessary degradative pathways. A novel bacterial strain, designated as strain H, has been isolated and shown to effectively degrade heptachlor, using it as a carbon source. nih.gov Under optimal conditions (pH 7.1-7.6, 30-35 °C), this strain achieved a degradation rate of over 88.2% within 130 hours for an initial heptachlor concentration of 300 μg/L. nih.gov The degradation proceeds through two pathways, involving hydroxylation and epoxidation, leading to less toxic metabolites like 1-hydroxychlordene (B150176) and heptachlor epoxide, which are further transformed. nih.gov Another study demonstrated the ability of white-rot fungi, such as Pleurotus ostreatus, to degrade heptachlor. researchgate.netnih.gov In a 28-day incubation, a fungal inoculum of P. ostreatus eliminated approximately 89% of heptachlor, transforming it into chlordene (B1668713). researchgate.netnih.gov The spent mushroom waste (SMW) of P. ostreatus degraded about 91% of heptachlor in contaminated soil over 28 days. researchgate.netnih.gov

Biostimulation, on the other hand, involves the modification of the subsurface environment to stimulate the growth and activity of the native contaminant-degrading microorganisms. ucdavis.eduremittancesreview.com This is often achieved by adding nutrients, such as nitrogen and phosphorus, electron acceptors (like oxygen), or electron donors. ucdavis.edumdpi.com The rationale is that the lack of these essential elements often limits the rate of biodegradation. mdpi.com The application of organic amendments, such as compost or vermicompost, can also serve as a biostimulation strategy by providing a slow-release source of nutrients and improving soil structure, which in turn enhances microbial activity. greener-h2020.eu

Interactive Data Table: Microbial Degradation of Heptachlor

| Microorganism/Treatment | Initial Heptachlor Concentration | Degradation/Removal Efficiency (%) | Duration | Key Metabolites | Reference |

| Bacterial Strain H | 300 µg/L | > 88.2 | 130 hours | 1-hydroxychlordene, heptachlor epoxide | nih.gov |

| Pleurotus ostreatus (fungal inoculum) | Not specified | ~89 | 28 days | Chlordene | researchgate.netnih.gov |

| Pleurotus ostreatus (spent mushroom waste) | Not specified | ~91 | 28 days | Not specified | researchgate.netnih.gov |

Selection and Engineering of Plants for Heptachlor Phytoremediation

Phytoremediation is a green technology that utilizes plants and their associated rhizosphere microorganisms to remove, contain, or degrade contaminants in soil, sediment, and water. nih.govcpsjournal.org For persistent organic pollutants like heptachlor, several phytoremediation mechanisms are relevant, including phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown of contaminants within the plant), and rhizodegradation (degradation in the root zone by plant-associated microbes). clu-in.org

The selection of appropriate plant species is crucial for the success of phytoremediation. Plants used for this purpose should be tolerant to the contaminant, have a high biomass production, and a root system that can effectively explore the contaminated soil volume. nih.gov While a comprehensive list of plants specifically for heptachlor phytoremediation is still being developed, research on other persistent organic pollutants suggests that species like grasses (e.g., ryegrass), legumes (e.g., alfalfa, clover), and certain trees (e.g., poplars, willows) are good candidates due to their extensive root systems and ability to support a diverse rhizosphere microbiome. clu-in.orgnih.gov Studies have shown that the application of carbonaceous adsorbents like activated carbon to soil can reduce the uptake of heptachlor epoxide by pumpkin (Cucurbita maxima). researchgate.nettandfonline.comresearchgate.net

To enhance the natural capabilities of plants for phytoremediation, genetic engineering offers a promising approach. nih.gov By introducing genes from other organisms (e.g., bacteria, fungi, animals) or overexpressing native plant genes, it is possible to improve a plant's ability to tolerate, take up, accumulate, and degrade specific contaminants. nih.govacademicjournals.org For organic xenobiotics, this can involve engineering plants to express enzymes like cytochrome P450s and glutathione (B108866) S-transferases, which are involved in the detoxification of a wide range of compounds. nih.gov Another strategy is to enhance the plant's ability to secrete enzymes that can degrade contaminants in the rhizosphere. nih.gov While the genetic engineering of plants specifically for heptachlor remediation is still in its early stages, the principles and techniques developed for other pollutants provide a clear path forward. researchgate.netresearchgate.net

In Situ and Ex Situ Remediation Applications and Efficacy Studies

Heptachlor, a persistent organochlorine pesticide, poses significant environmental challenges due to its long half-life and tendency to bioaccumulate. epa.govnih.gov Its primary degradation product, heptachlor epoxide, is often more persistent and toxic than the parent compound. regenesis.comcdc.govwho.int Consequently, effective remediation of heptachlor-contaminated sites is crucial. Remediation strategies are broadly categorized into in situ methods, where the contaminated soil or water is treated in place, and ex situ methods, which involve excavating the contaminated material for treatment elsewhere. iastate.edurjlbpcs.com

Several technologies have been investigated for their potential to remediate heptachlor and other chlorinated pesticides. These include bioremediation, which utilizes microorganisms or plants to degrade or sequester contaminants, and chemical oxidation, which uses powerful oxidizing agents to break down pollutants. mdpi.commdpi.comsoilpedia.nl

Bioremediation: This approach is considered a cost-effective and environmentally friendly option. nih.goviiardjournals.org Studies have demonstrated the potential of certain white-rot fungi (WRF) and anaerobic bacteria to degrade heptachlor. For instance, the white-rot fungus Pleurotus ostreatus has shown significant efficacy in breaking down heptachlor into less toxic metabolites. nih.govresearchgate.net Anaerobic microbial strains have also been successful in degrading heptachlor in laboratory settings. mdpi.com

In Situ Chemical Oxidation (ISCO): ISCO involves injecting chemical oxidants into the subsurface to destroy contaminants. cluin.org Common oxidants include permanganate, persulfate, and Fenton's reagent. soilpedia.nlgnest.org While highly effective for a range of organic pollutants, the success of ISCO depends heavily on site-specific geology and the ability to effectively deliver the oxidant to the contaminated zones. cluin.org

Ex Situ Soil Washing: This technique involves excavating contaminated soil and using a liquid solution to scrub the soil and transfer the contamination into the liquid phase. impel.eu It is a media transfer method that concentrates the contaminants, which then require further treatment. impel.eu The effectiveness of soil washing depends on the soil type and the nature of the contaminants. impel.eu